molecular formula C24H18N4 B072683 Biphenyl, 4,4'-bis(phenylazo)- CAS No. 1174-10-3

Biphenyl, 4,4'-bis(phenylazo)-

Cat. No. B072683
CAS RN: 1174-10-3
M. Wt: 362.4 g/mol
InChI Key: DCGHILSSOYLMFW-UHFFFAOYSA-N
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Description

Biphenyl, 4,4'-bis(phenylazo)-, also known as Sudan I, is a synthetic organic compound that is commonly used as a dye in the food industry. It is a bright red to orange powder that is soluble in organic solvents but not in water. Despite its widespread use, Sudan I has been found to be potentially carcinogenic and has been banned in many countries.

Scientific Research Applications

Biphenyl, 4,4'-bis(phenylazo)- I has been used in scientific research as a model compound for studying the mechanisms of carcinogenesis. It has been shown to induce DNA damage and oxidative stress in vitro and in vivo. Additionally, Biphenyl, 4,4'-bis(phenylazo)- I has been used as a fluorescent probe for detecting protein conformational changes.

Mechanism Of Action

Biphenyl, 4,4'-bis(phenylazo)- I is metabolized in the liver to form reactive intermediates that can bind to DNA and proteins, leading to DNA damage and oxidative stress. It has been shown to induce mutations in bacterial and mammalian cells and to cause tumors in animal models.

Biochemical And Physiological Effects

Biphenyl, 4,4'-bis(phenylazo)- I has been shown to induce liver damage and to be potentially carcinogenic. It has also been shown to have estrogenic activity, which may contribute to its carcinogenic effects.

Advantages And Limitations For Lab Experiments

One advantage of using Biphenyl, 4,4'-bis(phenylazo)- I in lab experiments is that it is a well-characterized compound with known mechanisms of action. However, its potential carcinogenicity and estrogenic activity make it a hazardous substance to work with, and precautions must be taken to ensure the safety of researchers.

Future Directions

Future research on Biphenyl, 4,4'-bis(phenylazo)- I should focus on developing safer alternatives for use in the food industry. Additionally, further studies are needed to elucidate the mechanisms of Biphenyl, 4,4'-bis(phenylazo)- I-induced carcinogenesis and to develop strategies for preventing or treating Biphenyl, 4,4'-bis(phenylazo)- I-induced liver damage and cancer. Finally, research should be conducted to determine the potential health effects of exposure to Biphenyl, 4,4'-bis(phenylazo)- I in the general population.

Synthesis Methods

Biphenyl, 4,4'-bis(phenylazo)- I is synthesized through the diazotization of 4-aminobiphenyl followed by coupling with phenol. The resulting product is then purified through recrystallization.

properties

CAS RN

1174-10-3

Product Name

Biphenyl, 4,4'-bis(phenylazo)-

Molecular Formula

C24H18N4

Molecular Weight

362.4 g/mol

IUPAC Name

phenyl-[4-(4-phenyldiazenylphenyl)phenyl]diazene

InChI

InChI=1S/C24H18N4/c1-3-7-21(8-4-1)25-27-23-15-11-19(12-16-23)20-13-17-24(18-14-20)28-26-22-9-5-2-6-10-22/h1-18H

InChI Key

DCGHILSSOYLMFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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